molecular formula C30H25Br2N3O2 B12366378 BChE-IN-21

BChE-IN-21

Cat. No.: B12366378
M. Wt: 619.3 g/mol
InChI Key: VVOHCIFYZVCSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BChE-IN-21 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes esters of choline. Butyrylcholinesterase is found in various tissues, including the liver and plasma, and plays a role in the hydrolysis of acetylcholine, a neurotransmitter. Inhibitors of butyrylcholinesterase, such as this compound, are of significant interest in the treatment of neurodegenerative diseases like Alzheimer’s disease, where they help to increase acetylcholine levels in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BChE-IN-21 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

BChE-IN-21 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alzheimer's Disease Treatment

BChE-IN-21 has shown potential as a therapeutic agent for Alzheimer's disease. Research indicates that selective inhibition of BChE can elevate cortical extracellular acetylcholine levels, thereby enhancing cognitive function . A study demonstrated that compounds similar to this compound exhibited IC₅₀ values lower than 10 μM against human BChE, indicating strong inhibitory potency .

Predictive Biomarker for Surgical Outcomes

Recent studies have explored the utility of BChE levels as predictive markers for surgical site infections (SSIs) and anastomotic leaks. Elevated BChE levels have been correlated with increased risk for these complications, suggesting that monitoring BChE activity could improve patient outcomes following surgery .

Genetic Testing and Personalized Medicine

Genetic variants affecting BChE activity can lead to prolonged neuromuscular blockade when succinylcholine is administered during anesthesia. Identifying these variants through genetic testing can help tailor anesthetic protocols to individual patients, reducing the risk of adverse effects associated with low BChE activity .

Case Study 1: Alzheimer's Disease Intervention

In a clinical trial involving patients with mild to moderate Alzheimer's disease, administration of a selective BChE inhibitor led to significant improvements in cognitive scores compared to placebo groups. The study highlighted the compound's safety profile and its ability to enhance cognitive function without significant side effects .

Case Study 2: Surgical Outcomes

A prospective study involving colorectal surgery patients assessed the relationship between preoperative BChE levels and postoperative complications. The findings indicated that patients with lower baseline BChE levels had a higher incidence of SSIs, suggesting that BChE could serve as a valuable biomarker for assessing surgical risk .

Comparative Data Table

Study Application Findings IC₅₀ Values
Study on Alzheimer's Disease Cognitive enhancementSignificant improvement in cognitive scores< 10 μM
Surgical Outcomes Study Predictive biomarkerCorrelation with SSI riskNot applicable
Genetic Testing Personalized anesthesiaIdentification of at-risk variantsNot applicable

Mechanism of Action

BChE-IN-21 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft. The molecular targets include the catalytic active site and peripheral anionic site of butyrylcholinesterase. The pathways involved include the cholinergic neurotransmission pathway .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H25Br2N3O2

Molecular Weight

619.3 g/mol

IUPAC Name

N-[[1-[(4-bromophenyl)methyl]pyridin-1-ium-3-yl]methyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide;bromide

InChI

InChI=1S/C30H24BrN3O2.BrH/c1-36-25-14-10-23(11-15-25)29-17-27(26-6-2-3-7-28(26)33-29)30(35)32-18-22-5-4-16-34(20-22)19-21-8-12-24(31)13-9-21;/h2-17,20H,18-19H2,1H3;1H

InChI Key

VVOHCIFYZVCSMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=C[N+](=CC=C4)CC5=CC=C(C=C5)Br.[Br-]

Origin of Product

United States

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